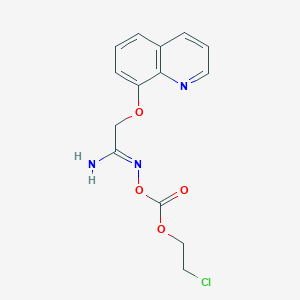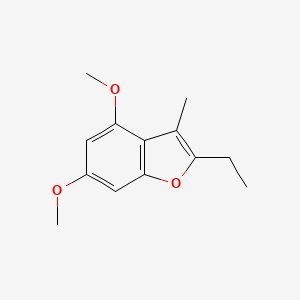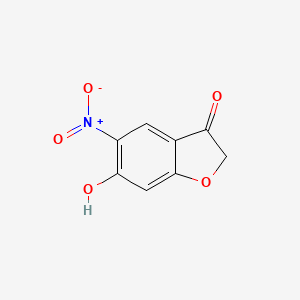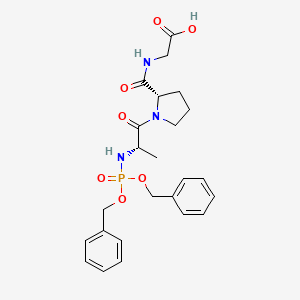
(BnO)2PO-Ala-Pro-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (BnO)2PO-Ala-Pro-Gly-OH is a tripeptide derivative consisting of alanine, proline, and glycine residues The compound is characterized by the presence of a diphenylphosphoryl (BnO)2PO group, which is a common protecting group in peptide synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (BnO)2PO-Ala-Pro-Gly-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for the amino group, and methyl or benzyl esters for the carboxyl group .
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After each coupling step, the protecting groups are removed under specific conditions. For example, Boc groups can be removed using trifluoroacetic acid (TFA), while Fmoc groups can be removed using piperidine.
Final Deprotection and Purification: The final product is obtained by removing all protecting groups and purifying the compound using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions are less common but can be used to modify the diphenylphosphoryl group.
Substitution: The diphenylphosphoryl group can be substituted with other protecting groups or functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals or enzymatic hydroxylation using protocollagen proline hydroxylase.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to substitute the diphenylphosphoryl group under mild conditions.
Major Products
Oxidation: Hydroxyproline-containing derivatives.
Reduction: Reduced forms of the diphenylphosphoryl group.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (BnO)2PO-Ala-Pro-Gly-OH is used as a model compound to study peptide synthesis and the effects of protecting groups on peptide stability and reactivity .
Biology
In biological research, this compound is used to investigate the role of specific amino acid sequences in protein folding and function. It serves as a substrate or inhibitor for enzymes such as protocollagen proline hydroxylase .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a building block for designing peptide-based drugs and biomaterials .
Industry
In the industrial sector, this compound is used in the production of bio-compatible materials and as a precursor for the synthesis of more complex peptides and proteins .
作用機序
The mechanism of action of (BnO)2PO-Ala-Pro-Gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can enhance the compound’s stability and facilitate its binding to target molecules. The alanine, proline, and glycine residues play crucial roles in determining the compound’s conformation and reactivity .
類似化合物との比較
Similar Compounds
BOC-Ala-Pro-Gly-OMe: A similar tripeptide with a tert-butoxycarbonyl protecting group and a methyl ester.
Fmoc-Ala-Pro-Gly-OH: A tripeptide with a fluorenylmethyloxycarbonyl protecting group.
H-Gly-Pro-Gly-OH: A tripeptide without any protecting groups
Uniqueness
The uniqueness of (BnO)2PO-Ala-Pro-Gly-OH lies in its diphenylphosphoryl group, which provides enhanced stability and specific reactivity compared to other protecting groups. This makes it particularly useful in applications requiring high stability and precise control over reactivity .
特性
分子式 |
C24H30N3O7P |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
2-[[(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C24H30N3O7P/c1-18(24(31)27-14-8-13-21(27)23(30)25-15-22(28)29)26-35(32,33-16-19-9-4-2-5-10-19)34-17-20-11-6-3-7-12-20/h2-7,9-12,18,21H,8,13-17H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t18-,21-/m0/s1 |
InChIキー |
DEQUVEUFUDEJCJ-RXVVDRJESA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


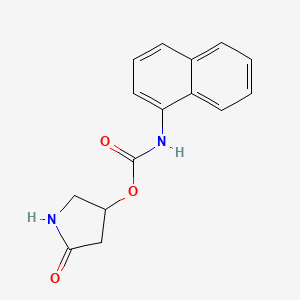

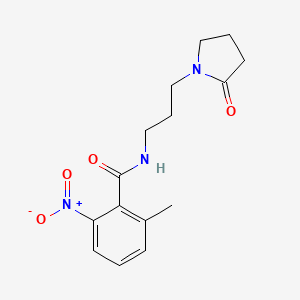
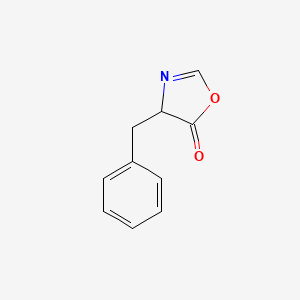
![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
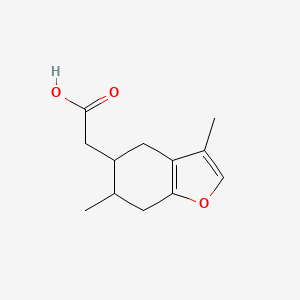
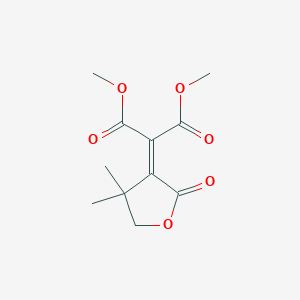
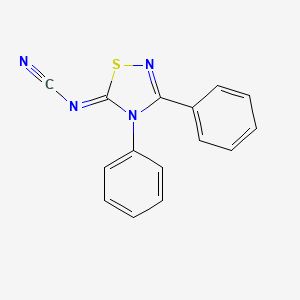
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
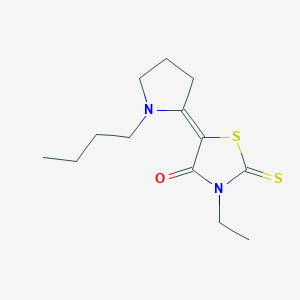
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
